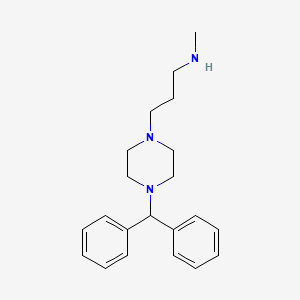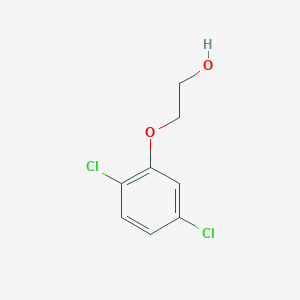
2-(2,5-Dichlorophenoxy)ethan-1-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2,5-dichlorophenoxy)ethanol . The InChI code is 1S/C8H8Cl2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 58-59°C .Wissenschaftliche Forschungsanwendungen
Environmental Toxicity and Impact
2-(2,5-Dichlorophenoxy)ethan-1-ol and related chlorophenols have been extensively studied for their environmental toxicity, persistence, and impact on human health and ecosystems. Chlorophenols, including 2-(2,5-Dichlorophenoxy)ethan-1-ol derivatives, are recognized for their role as precursors to more toxic and persistent environmental pollutants, such as dioxins, which arise through various chemical and thermal processes. These compounds exhibit moderate to high toxicity to aquatic and terrestrial life, demonstrating the significance of understanding their behavior in the environment to mitigate adverse effects (Krijgsheld & Gen, 1986).
Biodegradation and Environmental Remediation
Biodegradation presents a critical avenue for mitigating the environmental persistence of chlorophenols. Studies highlight the role of microbial communities in transforming DDT, a structurally related compound, through processes that can also apply to 2-(2,5-Dichlorophenoxy)ethan-1-ol degradation. These microbial actions, encompassing dechlorination and ring cleavage, signify the potential for bioremediation strategies to reduce concentrations in contaminated soils and waters. Understanding these microbial pathways is essential for designing effective environmental remediation strategies that address the persistence of chlorophenols and related compounds (Foght et al., 2001).
Health Implications and Exposure Risks
Exposure to chlorophenols and their by-products, such as dioxins, poses significant health risks, including endocrine disruption, reproductive toxicity, and cancer. The transformation of chlorophenols under environmental conditions can lead to the formation of highly toxic dioxins, underscoring the importance of controlling exposures and understanding the health implications of these compounds. Research on the mechanisms of toxicity and the health effects of chlorophenol exposure, including that of 2-(2,5-Dichlorophenoxy)ethan-1-ol and its derivatives, is crucial for developing safety guidelines and protective measures for human health (Beard, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,5-dichlorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWAGDUBVWQRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenoxy)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



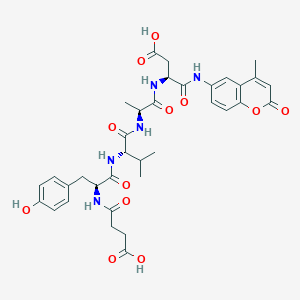
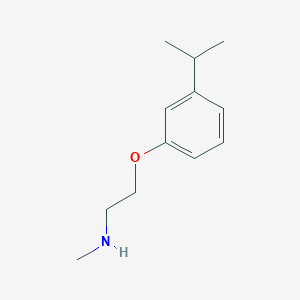


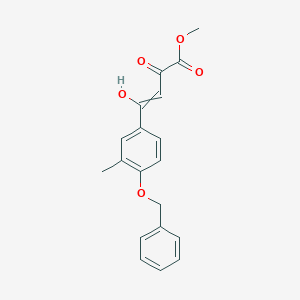
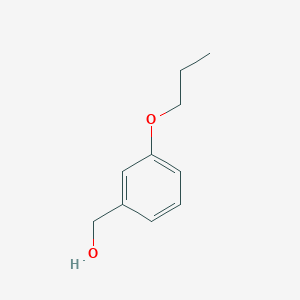
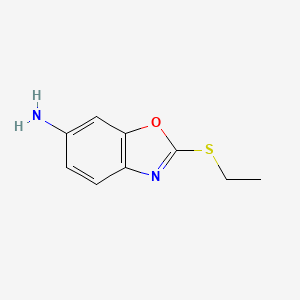
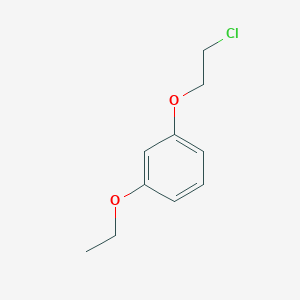

![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)

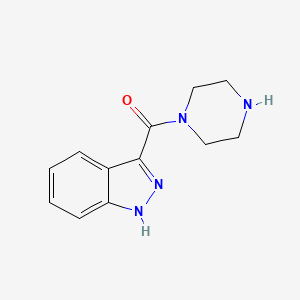
![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)
